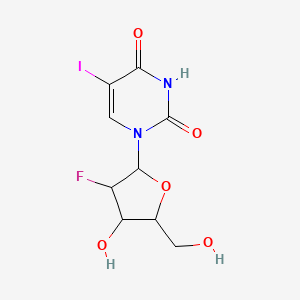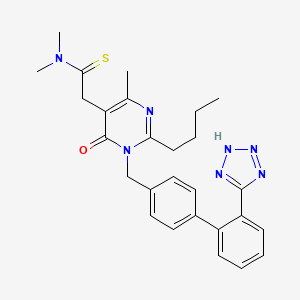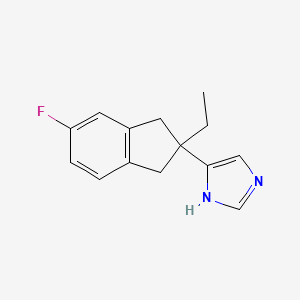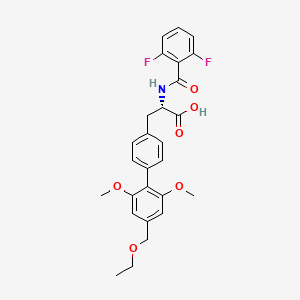
FK 453
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-453 is a potent and selective antagonist of the adenosine A1 receptor. It is a non-xanthine compound with diuretic and renal vasodilatory activity . The compound has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases.
Preparation Methods
The synthesis of FK-453 involves the cyclization of 1-aminopyridinium iodide with 3-phenylpropynoic acid ethyl ester using potassium hydroxide in dimethylformamide. This reaction yields 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, which is then decarboxylated to produce FK-453 . Industrial production methods for FK-453 are not widely documented, but the synthetic route mentioned is a key step in its preparation.
Chemical Reactions Analysis
FK-453 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents, but specific conditions and products are not extensively studied.
Substitution: FK-453 can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens and nucleophiles.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
FK-453 has several scientific research applications:
Chemistry: It is used as a research tool to study adenosine A1 receptor antagonism and its effects on various biochemical pathways.
Biology: FK-453 is utilized in studies involving renal function and diuretic activity due to its renal vasodilatory properties.
Industry: FK-453 is used in the development of new pharmaceuticals targeting the adenosine A1 receptor.
Mechanism of Action
FK-453 exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including renal function and cardiovascular regulation. By blocking the adenosine A1 receptor, FK-453 inhibits the effects of adenosine, leading to diuretic and renal vasodilatory effects .
Comparison with Similar Compounds
FK-453 is unique compared to other adenosine receptor antagonists due to its non-xanthine structure. Similar compounds include:
Cirsimarin: A flavonoid with antagonist activity on the adenosine A1 receptor.
VPC171: A novel adenosine A1 receptor positive allosteric modulator.
KI-7: An adenosine A2B receptor positive allosteric modulator.
FK-453 stands out due to its high selectivity and potency as an adenosine A1 receptor antagonist, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
121524-18-3 |
|---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(E)-1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+/t19-/m1/s1 |
InChI Key |
OPLOPFHUHFGKMJ-JXOMPUQVSA-N |
SMILES |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Isomeric SMILES |
C1CCN([C@H](C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(R)-(1-(E)-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)acryl)-2-piperidine ethanol FK 453 FR 113452 FR 113453 FR113452 FR113453 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)










